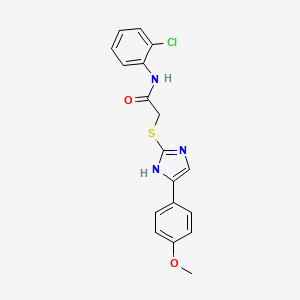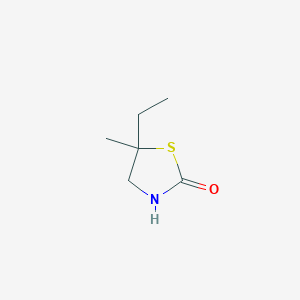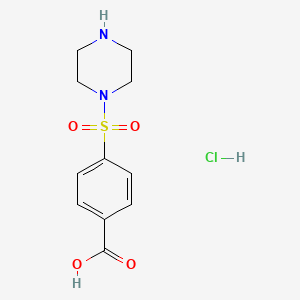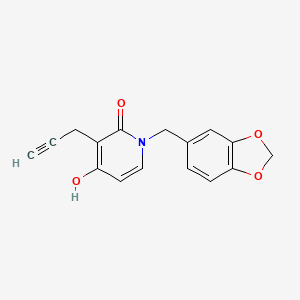
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the group of imidazole-based compounds, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
One study focused on the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds with methoxyl, methyl, nitro, and chloro substituents. The most active compound demonstrated was a related imidazole derivative, highlighting the potential of such structures in anticonvulsant drug development (Aktürk et al., 2002).
Antitumor and Cytotoxic Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, including an imidazole structure, has shown considerable anticancer activity against some cancer cell lines. This suggests the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).
Herbicide Metabolism and Toxicology
Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes have been conducted to understand their biotransformation and potential toxicological implications. These studies provide insights into the metabolic pathways of compounds with chloroacetamide structures and their implications for human health (Coleman et al., 2000).
Novel Derivatives with Biological Activities
The synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, including derivatives with chlorophenyl and methoxybenzyl groups, has been explored for their cytotoxicity against human cancer cell lines. These studies highlight the potential of such derivatives in the development of new therapeutic agents (Ding et al., 2012).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-13-8-6-12(7-9-13)16-10-20-18(22-16)25-11-17(23)21-15-5-3-2-4-14(15)19/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDVVTWKQTSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)



![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)
![ethyl 4-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperazine-1-carboxylate](/img/structure/B2462658.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2462673.png)